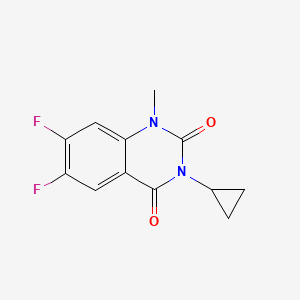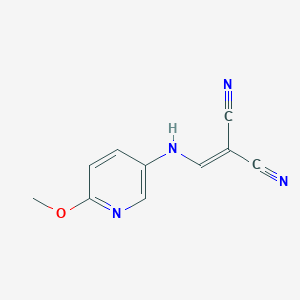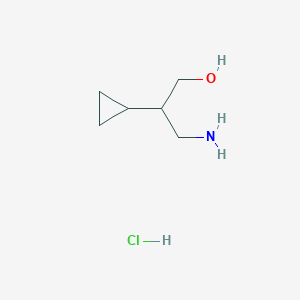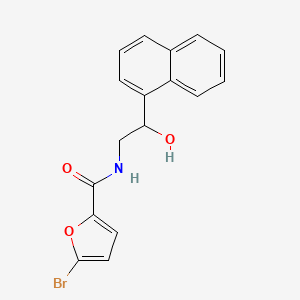
3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar structures and synthetic methods described.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involved acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization starting from 3-methoxyl-2,4,5-trifluorobenzoic acid . A similar approach could be hypothesized for the synthesis of this compound, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be complex and is often elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione was determined using single-crystal X-ray crystallographic analysis, revealing intramolecular hydrogen bonds . These techniques would be essential in confirming the structure of this compound.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. The paper on the formation of 3-methyl-1a,7b-dihydro-1H-cycloprop[c]isoquinoline describes a reaction mechanism involving the formation of a cis-arylcyclopropylamine via a homoconjugated intermediate . Although the specific reactions of this compound are not detailed, similar mechanisms may apply.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can be inferred from spectroscopic data and crystallography. The paper on the conversion of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones into quinazoline-2,4(1H,3H)-diones provides spectroscopic analysis, which is crucial for understanding the properties of these compounds . The physical properties such as melting points, solubility, and stability can be deduced from such analyses.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
Crystal Structure Analysis : The study by Candan et al. (2001) provides a detailed crystallographic analysis of a closely related quinazoline derivative, underscoring the importance of structural elucidation in understanding the chemical properties and potential applications of these compounds (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
Practical Synthesis : Hashimoto et al. (2007) report on the synthesis of a broad-spectrum antibacterial isothiazoloquinolone derivative, highlighting the utility of quinazoline derivatives in developing new antimicrobial agents. This work exemplifies the practical approaches to synthesizing complex quinazoline compounds with potential therapeutic applications (Hashimoto, Pais, Wang, Lucien, Incarvito, Deshpande, Bradbury, & Wiles, 2007).
Cyclopropyl Group Influence : The reaction dynamics involving cyclopropyl groups, as studied by Kim and O’Shea (2004), provide insights into the unique reactivity patterns that can be exploited in the synthesis of novel quinazoline derivatives. These findings are crucial for designing synthetic strategies for compounds like 3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4(1H,3H)-dione (Kim & O’Shea, 2004).
Potential Applications in Drug Discovery
Antibacterial Properties : The work by Hashimoto et al. (2007) not only demonstrates the synthesis of quinazoline derivatives but also their potential as broad-spectrum antibacterial agents, especially against resistant strains such as MRSA. This suggests the possibility of exploring this compound for similar applications (Hashimoto et al., 2007).
Eigenschaften
IUPAC Name |
3-cyclopropyl-6,7-difluoro-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-15-10-5-9(14)8(13)4-7(10)11(17)16(12(15)18)6-2-3-6/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWINVHZVXVGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3CC3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2545548.png)
![N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2545550.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2545555.png)
![4-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2545556.png)
![1,4-Diazabicyclo[4.2.0]octane](/img/structure/B2545557.png)
![5-(1-Quinolin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2545558.png)
![N-[(3-Hydroxycyclobutyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2545560.png)
![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2545563.png)
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2545567.png)
